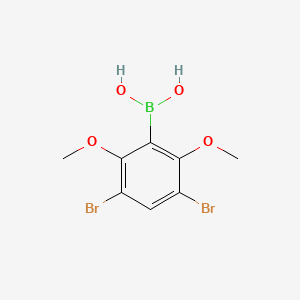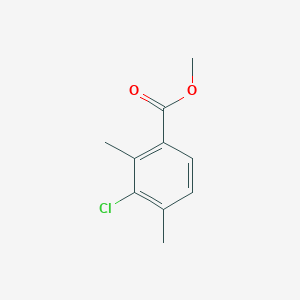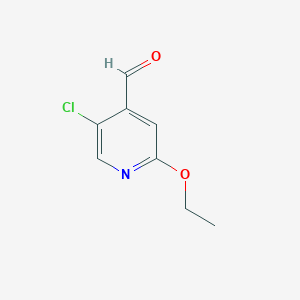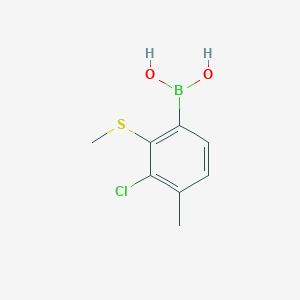
3,5-Dibromo-2,6-dimethoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2,6-dimethoxyphenylboronic acid is a chemical compound with the molecular weight of 339.78 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9BBr2O4/c1-14-7-4 (10)3-5 (11)8 (15-2)6 (7)9 (12)13/h3,12-13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are generally known for their role in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 2-8°C . The compound’s molecular weight is 339.78 .Scientific Research Applications
Polymorphism and Crystal Engineering
Phenylboronic acids, including derivatives like 3,5-Dibromo-2,6-dimethoxyphenylboronic acid, have been extensively studied for their polymorphism and crystal engineering applications. Research demonstrates the ability of surfactants to control the crystallization outcomes of phenylboronic acids, leading to the stabilization of metastable polymorphs. This is particularly relevant in the pharmaceutical industry for controlling the physical properties of drug substances (Semjonova & Be̅rziņš, 2022). Additionally, the impact of ortho-alkoxy substituents on the crystal structure of phenylboronic acids has been explored, revealing insights into monomeric structures and potential applications in crystal engineering (Cyrański et al., 2012).
Organic Synthesis and Suzuki-Miyaura Cross-Coupling
The compound is pivotal in Suzuki-Miyaura cross-coupling reactions, a widely adopted method in organic synthesis for creating carbon-carbon bonds. A study showcased the synthesis of forensically relevant pyridines using this compound, underscoring its utility in constructing complex organic frameworks with significant forensic importance (Błachut et al., 2006).
Spectroscopic Studies and Structural Analysis
Spectroscopic techniques such as FT-Raman, FT-IR, and NMR have been employed to study the molecular structure of phenylboronic acids. These studies provide valuable information on the vibrational modes, molecular interactions, and conformations of these compounds. For instance, Alver and Parlak (2010) conducted a comprehensive spectroscopic analysis of 2,6-dimethoxyphenylboronic acid, offering insights into its stable forms and molecular structures, which are critical for understanding its reactivity and interactions in various chemical contexts (Alver & Parlak, 2010).
Polymerization and Material Science
Phenylboronic acids play a significant role in the development of new materials, including polymers with specific optical and electronic properties. Research has explored the synthesis and characterization of olefin polymerization catalysts based on nickel(II) and palladium(II) complexes incorporating phenylboronic acid derivatives. These catalysts are crucial for producing polymers with tailored properties for various industrial applications (Schmid et al., 2001).
Safety and Hazards
The safety information for 3,5-Dibromo-2,6-dimethoxyphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
(3,5-dibromo-2,6-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBr2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBYDZRQJCTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1OC)Br)Br)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBr2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














